Specific Scientific Field: This application falls under the field of Medical Research, specifically Diabetes Research.
Summary of the Application: Thromboxane A2 (TXA2), released by activated platelets, plays a significant role in atherothrombosis. Urinary 11-dehydro-TXB2 (U-TXM), a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin. This study assessed whether U-TXM is associated with the risk of future serious vascular events or revascularizations (SVE-R), major bleeding, or cancer in patients with diabetes .
Methods of Application: The U-TXM was measured pre-randomization to aspirin or placebo in 5948 people with type 1 or 2 diabetes and no cardiovascular disease, in the ASCEND trial .
Results or Outcomes: Higher U-TXM was associated with older age, female sex, current smoking, type 2 diabetes, higher body size, urinary albumin/creatinine ratio of ≥3 mg/mmol, and higher estimated glomerular filtration rate .
Specific Scientific Field: This application falls under the field of Pharmacology, specifically Inflammation Pharmacology.
Summary of the Application: Thromboxane A2 (TXA2) is a chemically unstable lipid mediator involved in several pathophysiologic processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Methods of Application: Assessment of platelet TXA2 biosynthesis can be performed ex vivo through measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .
Results or Outcomes: This article reviews the main findings of four decades of clinical investigation based on these analytical approaches, focusing on the measurement of TXA2 metabolites to characterize the pathophysiologic role of transiently or persistently enhanced platelet activation and to describe the clinical pharmacology of COX-1 inhibition in health and disease .
Specific Scientific Field: This application falls under the field of Neurology, specifically Stroke Research.
Summary of the Application: Thromboxane A2 (TXA2) plays a significant role in ischemic stroke. One treatment modality from a neurological point of view is acetylsalicylic acid (ASA), which blocks cyclooxygenase and, thus, thromboxane synthesis .
Methods of Application: The measurement of thromboxane B2 (TxB2) in serum (a stable metabolic product of TxA2) is the only test that measures the effect of aspirin on the activity of COX-1 in platelets .
Results or Outcomes: It was shown that a high concentration of TXB2 may be a risk factor for ischemic stroke or ischemic heart disease .
Specific Scientific Field: This application falls under the field of Hematology, specifically Platelet Activation Measurement.
Summary of the Application: Thromboxane B2-d4 (TXB2-d4) is intended for use as an internal standard for the quantification of TXB2 by GC- or LC-MS .
Methods of Application: TXB2 is a non-enzymatically derived, stable, inactive metabolite of TXA2, which is highly unstable. Serum levels of TXB2 positively correlate with platelet COX-1 activation .
Results or Outcomes: The measurement of TXB2 can be used as a potential biomarker of vascular disease risk in patients treated with aspirin .
Thromboxane B2-d4 is a deuterated form of thromboxane B2, which is an inactive metabolite of thromboxane A2. Thromboxane B2 itself does not participate in platelet activation or aggregation; instead, it is primarily a product of thromboxane A2 metabolism. Thromboxane A2 is synthesized from prostaglandin H2 by the enzyme thromboxane synthetase and plays a crucial role in promoting platelet aggregation and vasoconstriction. Thromboxane B2 is primarily eliminated through urine, indicating its transient nature in the bloodstream .
TXB2-d4 does not have a specific mechanism of action within the body.
The primary chemical reaction involving thromboxane B2-d4 occurs during the metabolism of thromboxane A2. Thromboxane A2 is converted to thromboxane B2 through the action of thromboxane synthetase. The presence of deuterium in thromboxane B2-d4 allows for more precise tracking and quantification in studies using mass spectrometry techniques, such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry .
While thromboxane B2 itself does not exhibit biological activity, its precursor, thromboxane A2, is a potent autocrine signaling molecule that facilitates platelet aggregation and vasoconstriction. The biological activity of thromboxane A2 can lead to various physiological responses, including increased blood clotting and narrowing of blood vessels. Thromboxane B2 serves as a marker for the activity of thromboxane A2 and can be measured to assess platelet function and cardiovascular health .
Thromboxane B2-d4 can be synthesized through several methods:
Thromboxane B2-d4 is primarily used as an internal standard in quantitative analyses of thromboxane levels in biological samples. Its applications include:
Research on thromboxane B2-d4 often focuses on its interactions within biological systems, particularly concerning platelet function and cardiovascular health. Studies have shown that measuring levels of thromboxane B2 can provide insights into pathological conditions such as thrombosis, hypertension, and other cardiovascular diseases. The use of deuterated forms enhances the accuracy of these measurements by reducing background noise during mass spectrometry analysis .
Several compounds share structural similarities with thromboxane B2-d4. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Aspects |
|---|---|---|
| Thromboxane A2 | Active form involved in platelet aggregation | Potent vasoconstrictor; initiates clotting |
| Prostaglandin H2 | Precursor to both thromboxanes | Involved in inflammation; broader physiological roles |
| Prostacyclin (PGI2) | Opposes effects of thromboxanes; vasodilator | Inhibits platelet aggregation; promotes vasodilation |
| Leukotriene B4 | Involved in inflammatory responses | Mediator of immune response; different biosynthetic pathway |
Thromboxane B2-d4's uniqueness lies in its isotopic labeling, which allows for enhanced detection and quantification in research settings compared to its non-labeled counterparts .